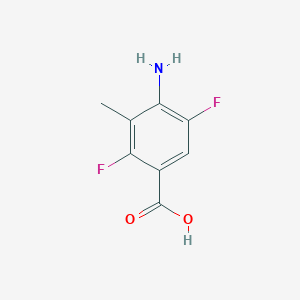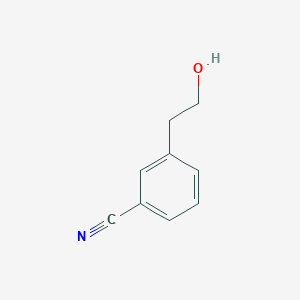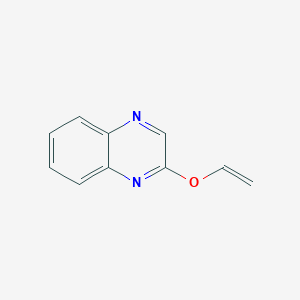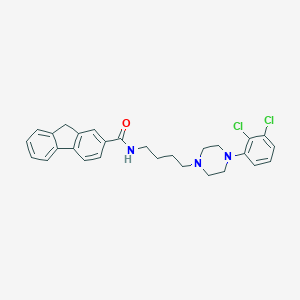![molecular formula C12H21NO B060680 (2R,3aR,6aR)-2-(1-Hydroxycyclopentyl)octahydrocyclopenta[b]pyrrole CAS No. 184032-78-8](/img/structure/B60680.png)
(2R,3aR,6aR)-2-(1-Hydroxycyclopentyl)octahydrocyclopenta[b]pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3aR,6aR)-2-(1-Hydroxycyclopentyl)octahydrocyclopenta[b]pyrrole, also known as HOCPCA, is a bicyclic compound with a molecular formula of C13H21NO. It is a potent and selective agonist of the G protein-coupled receptor GPR88, which is predominantly expressed in the basal ganglia of the brain. HOCPCA has been studied extensively for its potential therapeutic applications in various neurological disorders, including Parkinson's disease and addiction.
Mécanisme D'action
(2R,3aR,6aR)-2-(1-Hydroxycyclopentyl)octahydrocyclopenta[b]pyrrole is a selective agonist of the G protein-coupled receptor GPR88, which is predominantly expressed in the basal ganglia of the brain. Activation of GPR88 by this compound leads to the inhibition of dopamine release, which is believed to be the underlying mechanism of its therapeutic effects in Parkinson's disease and addiction.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of dopamine release, reduction of dyskinesia, and reduction of drug-seeking behavior. In addition, this compound has been shown to have a low potential for abuse and addiction, making it an attractive candidate for the treatment of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (2R,3aR,6aR)-2-(1-Hydroxycyclopentyl)octahydrocyclopenta[b]pyrrole for lab experiments is its selectivity for GPR88, which allows for more precise manipulation of the dopaminergic system. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in animal studies.
Orientations Futures
There are several potential future directions for research on (2R,3aR,6aR)-2-(1-Hydroxycyclopentyl)octahydrocyclopenta[b]pyrrole, including the development of more potent and selective GPR88 agonists, the investigation of its therapeutic potential in other neurological disorders, and the exploration of its underlying mechanisms of action. In addition, further studies are needed to determine the optimal dosing and administration regimens for this compound in humans.
Méthodes De Synthèse
The synthesis of (2R,3aR,6aR)-2-(1-Hydroxycyclopentyl)octahydrocyclopenta[b]pyrrole involves a multi-step process, starting with the reaction of cyclopentadiene with maleic anhydride to form the adduct. The adduct is then reacted with methylamine to form the corresponding imine, which is reduced with sodium borohydride to yield the bicyclic compound this compound.
Applications De Recherche Scientifique
(2R,3aR,6aR)-2-(1-Hydroxycyclopentyl)octahydrocyclopenta[b]pyrrole has been studied extensively for its potential therapeutic applications in various neurological disorders, including Parkinson's disease and addiction. In Parkinson's disease, this compound has been shown to improve motor function and reduce the severity of dyskinesia, a common side effect of long-term treatment with levodopa. In addiction, this compound has been shown to reduce drug-seeking behavior and prevent relapse in preclinical models.
Propriétés
Numéro CAS |
184032-78-8 |
|---|---|
Formule moléculaire |
C12H21NO |
Poids moléculaire |
195.3 g/mol |
Nom IUPAC |
1-[(2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-2-yl]cyclopentan-1-ol |
InChI |
InChI=1S/C12H21NO/c14-12(6-1-2-7-12)11-8-9-4-3-5-10(9)13-11/h9-11,13-14H,1-8H2/t9-,10-,11-/m1/s1 |
Clé InChI |
YHGFTJWGGDCEHX-GMTAPVOTSA-N |
SMILES isomérique |
C1CCC(C1)([C@H]2C[C@H]3CCC[C@H]3N2)O |
SMILES |
C1CCC(C1)(C2CC3CCCC3N2)O |
SMILES canonique |
C1CCC(C1)(C2CC3CCCC3N2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,3-Dimethyl-5H-pyrrolo[1,2-c]imidazol-5-one](/img/structure/B60601.png)


![9,13-Epoxy-1H,9H-diindolo[1,2,3-gh:3',2',1'-lm]pyrrolo[3,4-j][1,7]benzodiazonin-1-one, 2,3,10,11,12,13-hexahydro-10-methoxy-9-methyl-11-(methylamino)-, (9S,10R,11R,13R)-](/img/structure/B60605.png)








